molecular formula C13H11BrO3 B11817894 3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid

3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid

Cat. No.: B11817894
M. Wt: 295.13 g/mol
InChI Key: DFGJZSHKOCKHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid is a synthetic organic compound belonging to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions One common method includes the bromination of a phenyl group followed by the formation of a furan ringSpecific reaction conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and catalysts like aluminum chloride (AlCl3), are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, carboxylic acids, and phenylpropanoic acids. These products can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propanoic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 3-(2-Furyl)propanoic acid

Uniqueness

3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid is unique due to the presence of both a bromophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

3-[5-(3-bromophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11BrO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-4,6,8H,5,7H2,(H,15,16)

InChI Key

DFGJZSHKOCKHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.